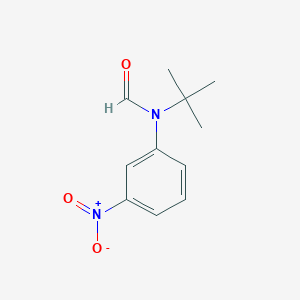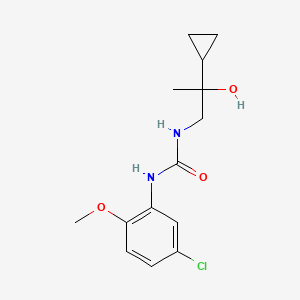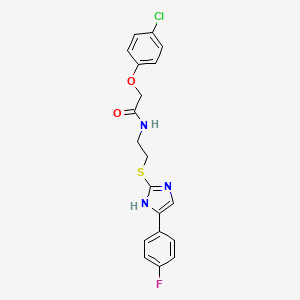
N-tert-butyl-N-(3-nitrophenyl)formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-tert-butyl-N-(3-nitrophenyl)formamide, commonly known as NBPF, is a chemical compound that has gained significant attention in scientific research in recent years. It is a nitroaromatic compound that has been shown to exhibit potent biological activity. The synthesis of NBPF is a complex process that involves several steps. In
Mechanism of Action
The mechanism of action of NBPF is not fully understood. However, it has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. NBPF has also been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the development of inflammatory diseases.
Biochemical and Physiological Effects:
NBPF has been shown to exhibit potent biological activity. It has been shown to inhibit the growth of cancer cells, bacteria, and fungi. NBPF has also been shown to exhibit anti-inflammatory activity and has been studied for its potential use in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of NBPF is its potent biological activity. This makes it a valuable tool for studying the mechanisms of cancer cell growth and proliferation, as well as the development of inflammatory diseases. However, one of the limitations of NBPF is its complex synthesis method, which can make it difficult to produce in large quantities.
Future Directions
There are several future directions for the study of NBPF. One direction is to study the mechanism of action of NBPF in more detail. This could lead to the development of more potent and selective inhibitors of cancer cell growth and proliferation, as well as the development of new treatments for inflammatory diseases. Another direction is to study the pharmacokinetics and pharmacodynamics of NBPF in more detail. This could lead to the development of more effective dosing regimens for the use of NBPF in the treatment of cancer and inflammatory diseases.
Synthesis Methods
The synthesis of NBPF is a complex process that involves several steps. The first step in the synthesis of NBPF is the preparation of 3-nitrobenzaldehyde. This is achieved by the nitration of benzaldehyde using nitric acid. The resulting product is then subjected to a Grignard reaction with tert-butyl magnesium chloride to form the corresponding alcohol. The alcohol is then oxidized to form the corresponding aldehyde, which is reacted with ammonia to form NBPF.
Scientific Research Applications
NBPF has been widely studied for its biological activity. It has been shown to exhibit potent antitumor activity in vitro and in vivo. NBPF has also been shown to inhibit the growth of certain bacteria and fungi. In addition, NBPF has been shown to exhibit anti-inflammatory activity and has been studied for its potential use in the treatment of inflammatory diseases.
properties
IUPAC Name |
N-tert-butyl-N-(3-nitrophenyl)formamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-11(2,3)12(8-14)9-5-4-6-10(7-9)13(15)16/h4-8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZPYAJGRTAUABR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N(C=O)C1=CC(=CC=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-(4,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone](/img/structure/B2572572.png)
![8-[(dibenzylamino)methyl]-7-(2-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
![ethyl 4-{[3-(1H-imidazol-1-yl)propyl]amino}-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2572576.png)
![3-acetyl-N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2572577.png)





![2-fluoro-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzene-1-sulfonamide](/img/structure/B2572587.png)
![N-{[1-(3,4-difluorophenyl)pyrrolidin-3-yl]methyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2572589.png)
![N-(3-acetamidophenyl)-2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2572593.png)
![1-(2-Fluorophenyl)-4-[1-(3-phenoxypropyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2572594.png)